molecular formula C22H16N2O2S B3671624 N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide

N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide

Cat. No.: B3671624
M. Wt: 372.4 g/mol
InChI Key: QTIGMBLVFNJNLQ-UHFFFAOYSA-N
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Description

N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide is a complex organic compound that features a naphthalene moiety, an amide linkage, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalen-2-ylcarbonyl chloride: This can be achieved by reacting naphthalene-2-carboxylic acid with thionyl chloride under reflux conditions.

    Amidation reaction: The naphthalen-2-ylcarbonyl chloride is then reacted with 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, or antimicrobial activities.

    Materials Science: The compound can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.

Mechanism of Action

The mechanism of action of N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiophene moieties can facilitate binding to hydrophobic pockets, while the amide linkage can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-carboxamide and naphthalene-2-sulfonamide.

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide.

Uniqueness

N-{3-[(naphthalen-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide is unique due to the combination of naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

N-[3-(naphthalene-2-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c25-21(17-11-10-15-5-1-2-6-16(15)13-17)23-18-7-3-8-19(14-18)24-22(26)20-9-4-12-27-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIGMBLVFNJNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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